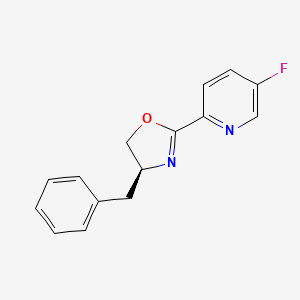

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNNQGKTMBSHR-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chiral Amide Intermediate

The reaction begins with the amidation of (S)-2-amino-3-phenylpropan-1-ol with 5-fluoropicolinic acid. Using N-methylmorpholine (NMM) and isobutyl chloroformate in dichloromethane at 0°C, the amide N-(2-hydroxy-3-phenylpropyl)-5-fluoropicolinamide is obtained in 92% yield. This step is critical for preserving stereochemistry, as racemization is minimized under these conditions.

Cyclization to Form the Oxazoline Ring

The amide intermediate undergoes cyclization using thionyl chloride (SOCl₂) to form the corresponding chloride, which is stabilized as a hydrochloride salt. Subsequent treatment with sodium methoxide in methanol at 55°C induces ring closure, yielding the oxazoline product. This method achieves an 85% isolated yield with >99% enantiomeric excess (ee).

Table 1: Optimization of Cyclization Conditions

| Activator | Base | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| SOCl₂ | NaOMe | 55 | 85 | >99 |

| MsCl | Et₃N | 25 | 62 | 98 |

| TsCl | K₂CO₃ | 40 | 58 | 97 |

Fluorination Strategies for Pyridine Functionalization

Pre-Fluorinated Pyridine Building Blocks

5-Fluoropicolinic acid, synthesized via directed ortho-metalation (DoM) of picolinic acid followed by fluorination with Selectfluor®, serves as a reliable precursor. This approach avoids late-stage fluorination complications, ensuring regioselectivity and high purity.

Hypervalent Iodine-Mediated Fluorocyclization

An alternative route employs BF₃·Et₂O as a fluorinating agent and iodobenzene (IB) as a catalyst. The unsaturated amide N-(2-phenylallyl)-5-fluoropicolinamide undergoes a fluorination/cyclization cascade at 0°C, forming the oxazoline ring in 10 minutes with 78% yield. This method is advantageous for its rapid kinetics and metal-free conditions.

Mechanistic Insight :

-

IB is oxidized by m-CPBA to generate a hypervalent iodine species.

-

Electrophilic fluorination of the alkene forms a iodonium intermediate.

-

Intramolecular cyclization delivers the 5-fluoro-2-oxazoline.

Enantioselective Synthesis and Resolution

Chiral Pool Approach

Using (S)-2-amino-3-phenylpropan-1-ol from the chiral pool ensures retention of configuration. This amino alcohol is commercially available or synthesized via enzymatic resolution of racemic mixtures.

Scalability and Industrial Considerations

Large-Scale Amidation

The amidation step is scalable to multi-gram quantities using continuous flow reactors, reducing reaction times from hours to minutes. A 10 g scale synthesis of the amide intermediate achieves 90% yield with comparable ee.

Purification Challenges

Silica gel chromatography remains the primary purification method, though recrystallization from hexanes/acetone (4:1) improves throughput. Impurities include unreacted amino alcohol and dimerized byproducts, which are minimized by stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Starting Material | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Amidation-Cyclization | 5-Fluoropicolinic acid | 2 | 85 | >99 | High |

| Fluorocyclization | Allyl picolinamide | 1 | 78 | 98 | Moderate |

| Chiral Resolution | Racemic amino alcohol | 3 | 65 | >99 | Low |

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the dihydrooxazole ring to a fully saturated oxazole.

Substitution: The benzyl and fluoropyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry or material science.

Scientific Research Applications

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole exerts its effects is often related to its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects in biological pathways. The compound’s fluoropyridinyl group can enhance its binding affinity to target proteins, while the dihydrooxazole ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

Oxazoline ligands are often modified at the 4-position to adjust steric and electronic properties. Key comparisons include:

- Benzyl vs. tert-Butyl : The tert-butyl group in (S)-t-BuPyOx provides greater steric hindrance than benzyl, often improving enantioselectivity in asymmetric catalysis. However, benzyl-substituted ligands (e.g., the target compound) offer a balance between bulk and flexibility, enabling broader substrate compatibility .

- Benzyl vs. Isopropyl : Isopropyl-substituted ligands are less bulky, which may reduce catalytic efficiency in sterically demanding reactions but simplify synthesis .

Substituent Variations on the Pyridine Ring

The pyridine ring's substitution pattern significantly impacts electronic properties and metal coordination:

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group is more electron-withdrawing than fluorine, which can enhance metal-ligand binding but may reduce solubility in polar solvents .

- Positional Isomerism (5- vs. 4-substitution) : Substitution at the 5-position (meta to the oxazoline) vs. 4-position (para) alters electronic communication with the metal center, affecting catalytic outcomes .

Enantiomeric and Structural Analogues

- (R)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole : The (R)-enantiomer (CAS: 1108603-35-5) exhibits opposite stereochemical induction in catalysis, underscoring the importance of absolute configuration in enantioselective processes .

- Heterocycle Replacements: Ligands with isoquinoline (e.g., (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, CAS: 2058236-52-3) or pyrazine substituents (e.g., (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole, CAS: 1632140-86-3) exhibit distinct coordination geometries and electronic profiles, broadening their applicability to diverse catalytic systems .

Biological Activity

(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14FN2O

- Molecular Weight : 256.27 g/mol

- CAS Number : 2757083-18-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of related oxazole derivatives. For instance, compounds similar to this compound have shown broad-spectrum antifungal activity against various strains, including Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Aspergillus fumigatus .

| Compound | MIC against Candida albicans | MIC against Aspergillus fumigatus |

|---|---|---|

| A30 | 0.03 - 0.5 μg/mL | 0.25 - 2 μg/mL |

| A31 | Not specified | Not specified |

| A33 | Not specified | Not specified |

Antiproliferative Activity

In addition to antifungal effects, oxazole derivatives have shown promise in cancer therapy. For example, a study evaluated the antiproliferative activity of synthesized fluorinated compounds against various cancer cell lines, including breast and lung cancers. The highest activity was noted for a compound structurally similar to this compound, indicating potential applications in oncology .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with critical enzymes and pathways involved in fungal cell wall synthesis and cancer cell proliferation:

- Inhibition of Ergosterol Biosynthesis : Similar compounds inhibit the enzyme CYP51, crucial for ergosterol synthesis in fungi.

- Cell Cycle Arrest : Antiproliferative effects may result from interference with cell cycle progression in cancer cells.

Study on Antifungal Properties

A study published in January 2022 analyzed a series of oxazole derivatives for their antifungal activity. Among these, compounds A30-A34 exhibited significant antifungal efficacy with low MIC values . The study emphasized the importance of structural modifications in enhancing biological activity.

Evaluation of Anticancer Activity

In another investigation, researchers synthesized a range of fluorinated oxazoles and assessed their antiproliferative activity against several cancer cell lines. The compound with the highest efficacy was identified as a potential lead for further development in cancer therapeutics .

Q & A

Q. How can ligand modifications improve catalytic activity without compromising enantioselectivity?

- Methodological Answer : Substituent tuning (e.g., electron-withdrawing groups on the benzyl ring) alters metal-ligand bond strength. Combinatorial libraries synthesized via Ugi reactions or click chemistry enable rapid screening. For example, replacing benzyl with tert-butyl enhances steric shielding, as shown in asymmetric Heck reactions (ee >95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.